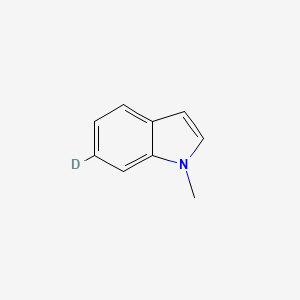

6-Deuterio-1-methylindole

描述

6-Deuterio-1-methylindole is a deuterated derivative of 1-methylindole, where a hydrogen atom at the 6-position of the indole ring is replaced by deuterium. This modification is strategically significant in chemical and pharmaceutical research, as deuterium incorporation can alter kinetic isotope effects, metabolic stability, and spectroscopic properties compared to non-deuterated analogs. The compound is often employed in mechanistic studies, metabolic pathway tracing, and as a stable isotopically labeled standard in mass spectrometry .

属性

分子式 |

C9H9N |

|---|---|

分子量 |

132.18 g/mol |

IUPAC 名称 |

6-deuterio-1-methylindole |

InChI |

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i3D |

InChI 键 |

BLRHMMGNCXNXJL-WFVSFCRTSA-N |

手性 SMILES |

[2H]C1=CC=C2C=CN(C2=C1)C |

规范 SMILES |

CN1C=CC2=CC=CC=C21 |

产品来源 |

United States |

准备方法

The synthesis of 1-Methyl-1H-indole-6-D typically involves several synthetic routes and reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the palladium-catalyzed cyclization of 2-alkynylanilines, which provides a versatile route to various indole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

化学反应分析

1-Methyl-1H-indole-6-D undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the nitrogen or carbon atoms.

Major products formed from these reactions include various substituted indoles, which can be further utilized in different applications.

科学研究应用

1-Methyl-1H-indole-6-D has a wide range of scientific research applications:

作用机制

The mechanism of action of 1-Methyl-1H-indole-6-D involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular signaling pathways . For example, they can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules, thereby maintaining intestinal homeostasis and impacting liver metabolism and immune response .

相似化合物的比较

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table compares 6-Deuterio-1-methylindole with structurally related indole derivatives, focusing on molecular properties, applications, and experimental data.

Detailed Research Findings

Deuteration Effects: this compound exhibits a kinetic isotope effect (KIE) in reactions involving C-H bond cleavage at the 6-position. For example, in cytochrome P450-mediated oxidation, deuterated analogs show reduced metabolic rates compared to non-deuterated 1-methylindole, enhancing their utility in pharmacokinetic studies . Deuteration shifts the C-D stretching frequency to ~2100 cm⁻¹ in IR spectroscopy, distinct from C-H (~3000 cm⁻¹), enabling precise tracking in reaction mechanisms .

Comparison with Halogenated Derivatives :

- 6-Fluoro-1H-indole demonstrates higher metabolic stability than this compound in vivo due to fluorine’s strong electronegativity and resistance to enzymatic cleavage. However, fluorine’s steric and electronic effects can disrupt binding in some biological targets .

- 1-Methyl-6-nitro-1H-indole is more reactive in electrophilic aromatic substitution (e.g., Suzuki coupling) compared to deuterated or fluorinated analogs, attributed to the nitro group’s electron-withdrawing nature .

Methylated vs. Deuterated Indoles :

- 6-Methyl-1H-indole and its deuterated counterpart share similar steric profiles, but the deuterated version shows reduced oxidative degradation in accelerated stability studies (e.g., 10% degradation after 6 months vs. 25% for methylated analog under UV light) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。